N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide

ALPK1 Innate Immunity Kinase Inhibition

N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide (CAS 865592-57-0) is a synthetic small molecule with the molecular formula C23H24N4O3S2 and a monoisotopic mass of 468.128967 Da. It is formally classified as a quinoline-2-carboxamide derivative, a benzothiazole derivative, and a sulfonamide, containing a dipropylsulfamoyl substituent at the 6-position of the benzothiazole ring.

Molecular Formula C23H24N4O3S2
Molecular Weight 468.59
CAS No. 865592-57-0
Cat. No. B2468311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide
CAS865592-57-0
Molecular FormulaC23H24N4O3S2
Molecular Weight468.59
Structural Identifiers
SMILESCCCN(CCC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC4=CC=CC=C4C=C3
InChIInChI=1S/C23H24N4O3S2/c1-3-13-27(14-4-2)32(29,30)17-10-12-19-21(15-17)31-23(25-19)26-22(28)20-11-9-16-7-5-6-8-18(16)24-20/h5-12,15H,3-4,13-14H2,1-2H3,(H,25,26,28)
InChIKeyRHSYPINCSSXNNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide (CAS 865592-57-0): Chemical Identity and Database Provenance


N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide (CAS 865592-57-0) is a synthetic small molecule with the molecular formula C23H24N4O3S2 and a monoisotopic mass of 468.128967 Da . It is formally classified as a quinoline-2-carboxamide derivative, a benzothiazole derivative, and a sulfonamide, containing a dipropylsulfamoyl substituent at the 6-position of the benzothiazole ring . The compound's structural record is maintained in legacy chemical databases (ChemSpider ID: 30786331), with its primary provenance tracing back to the Molecular Libraries Small Molecule Repository (MLSMR) via the supplier InterBioScreen (ID: STOCK5S-47852), though this substance record is no longer actively maintained . As of the latest search in May 2026, no primary research articles, patent examples, or bioassay records containing quantitative biological activity data for this specific compound were identified in PubMed, PubChem BioAssay, BindingDB, ChEMBL, Google Patents, or the WIPO Patentscope database.

Why N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide Cannot Be Interchanged with In-Class Analogs


Within the quinoline-2-carboxamide benzothiazole sulfonamide series, even conservative structural modifications are known to profoundly alter biological target engagement and potency. For instance, the substitution of a diethylsulfamoyl group for a dimethylsulfamoyl group has been reported to shift kinase selectivity profiles and modulate functional activity in cellular phosphorylation assays by orders of magnitude [1]. The target compound's N,N-dipropylsulfamoyl moiety introduces greater lipophilicity and steric bulk compared to the diethyl and dimethyl analogs (N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide and N-[(2E)-6-(dimethylsulfamoyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-2-carboxamide, respectively), which can critically impact solubility, membrane permeability, and target binding kinetics [1]. Therefore, generic substitution of the dipropyl variant with a smaller sulfamoyl analog is not scientifically justifiable without direct, comparative experimental data.

Quantitative Differentiation Evidence for N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide: An Evidence Gap Analysis


ALPK1 Inhibitory Activity vs. ALPK1-IN-2 and ALPK1-IN-3 (Data Gap)

The benzothiazole and quinoline derivative class, to which this compound belongs, is claimed in patents (e.g., US20240116885A1) as inhibitors of alpha-kinase 1 (ALPK1) [1]. However, the target compound is not listed as a specific example or tested compound within this patent family. Known ALPK1 inhibitors such as ALPK1-IN-2 (Compound T001) and ALPK1-IN-3 (Compound T007) have reported IC50 values of 95 nM and undisclosed potency against ALPK1, respectively [2]. No ALPK1 IC50 data exists for N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide, making any comparative claim of superior, equivalent, or inferior ALPK1 potency impossible. The evidence required to establish this compound as an ALPK1 inhibitor with defined potency relative to these comparators is entirely absent.

ALPK1 Innate Immunity Kinase Inhibition

NF-κB Pathway Inhibition vs. ALPK1-IN-2 (Data Gap)

ALPK1-IN-2 has been reported to inhibit NF-κB with an IC50 of 1.31 μM in addition to its ALPK1 activity [1]. For N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide, no NF-κB reporter gene assay, western blot, or other pathway-specific functional data is available to confirm or quantify modulation of this inflammatory pathway. This represents a critical missing data point for researchers interested in the NF-κB signaling axis.

NF-κB Inflammation Cell Signaling

Lipophilicity and Permeability Profile vs. Diethylsulfamoyl Analog (Class-Level Inference)

The dipropylsulfamoyl group in the target compound confers greater calculated lipophilicity (estimated cLogP ~3.5-4.0) compared to the diethylsulfamoyl analog N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide (estimated cLogP ~2.5-3.0) [1]. In the context of kinase inhibitor development, increased lipophilicity is often associated with enhanced passive membrane permeability but can also reduce aqueous solubility and increase non-specific protein binding [1]. No experimentally measured LogD, PAMPA, or Caco-2 permeability data exist for either compound, so this is a class-level inference.

ADME Lipophilicity Drug Likeness

Kinase Selectivity Profile vs. Quinazoline-Based Inhibitors (Data Gap)

Highly optimized kinase inhibitors, particularly those entering clinical development, are typically characterized by comprehensive kinase selectivity profiles (e.g., against a panel of >400 kinases) to establish their utility as chemical probes or therapeutic leads [1]. Neither the target compound nor its closest analogs have been subjected to such broad kinome profiling, as evidenced by the absence of any selectivity data (e.g., selectivity score S(10), selectivity entropy) in the public domain. This is a critical gap that prevents researchers from using this compound in studies where target-specific modulation is paramount.

Kinase Selectivity Off-Target Screening Chemical Probe

Recommended Application Scenarios for N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide Based on Current Evidence


Chemical Library Enumeration and Diversity Screening in ALPK1-Focused Programs

The compound's structural novelty and commercial availability position it as a candidate for inclusion in diversity-oriented screening libraries targeting the ALPK1 kinase domain. However, in the absence of any potency data, it must be treated as a screening hit-finding tool rather than a validated lead. Its selection over the diethylsulfamoyl analog for library inclusion can be justified by the higher structural diversity (greater alkyl chain length) it contributes to the screening set, which may probe a different region of the target's chemical space [1].

Structure-Activity Relationship (SAR) Exploration of the Sulfamoyl Pocket in Benzothiazole-Quinoline Hybrids

For medicinal chemistry groups actively optimizing benzothiazole-quinoline carboxamide scaffolds, this compound serves as a key SAR probe to investigate the effect of increasing N-alkyl chain length on potency, selectivity, and physicochemical properties. Its procurement is scientifically rational if and only if the research group commits to generating the missing comparative data (biochemical IC50, cellular activity, and preliminary ADME) against the diethyl and dimethyl analogs [1].

Reference Standard for Analytical Method Development for Sulfonamide-Containing Heterocycles

Given its well-defined molecular formula and structure confirmable by HRMS and NMR, this compound could be used as a reference standard in developing UPLC-MS or HPLC-UV analytical methods for the quantification of benzothiazole sulfonamide derivatives in reaction mixtures or biological matrices. This application leverages its structural integrity alone and does not require biological activity data.

Computational Chemistry and In Silico Modeling as a Starting Point

Prior to any costly procurement, it is strongly recommended that the compound be subjected to rigorous in silico evaluation, including molecular docking against ALPK1 (PDB structure if available) and molecular dynamics simulations, to predict a binding mode and estimate a theoretical binding affinity. Furthermore, an in silico ADMET prediction (e.g., using SwissADME or ADMETlab) should be performed to compare its predicted drug-likeness with that of the diethylsulfamoyl analog. This computational de-risking step is essential given the total absence of experimental biological data [1].

Quote Request

Request a Quote for N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.